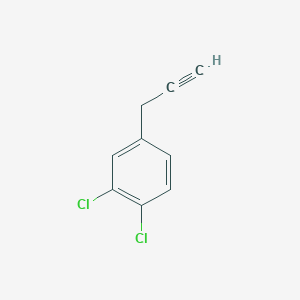
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a prop-2-yn-1-yl group is attached at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The process begins with benzene as the starting material.
Chlorination: Benzene undergoes chlorination to introduce chlorine atoms at the 1 and 2 positions. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3).
Alkylation: The chlorinated benzene is then subjected to alkylation to introduce the prop-2-yn-1-yl group at the 4 position. This can be done using propargyl bromide (C3H3Br) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Products with oxidized prop-2-yn-1-yl groups.
Reduction: Products with reduced prop-2-yn-1-yl groups.
科学研究应用
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The prop-2-yn-1-yl group can undergo various transformations, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H6Cl2 |
|---|---|
分子量 |
185.05 g/mol |
IUPAC 名称 |
1,2-dichloro-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2 |
InChI 键 |
MOQAILPEVFVVDB-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)
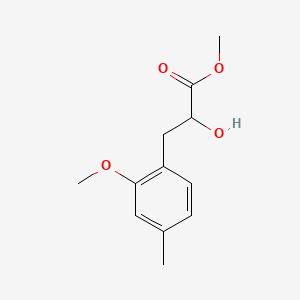
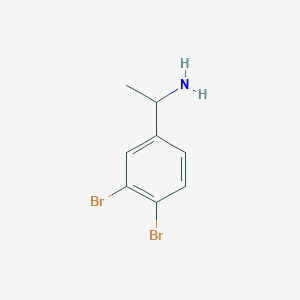
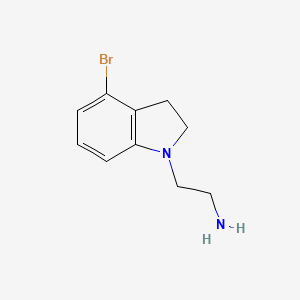
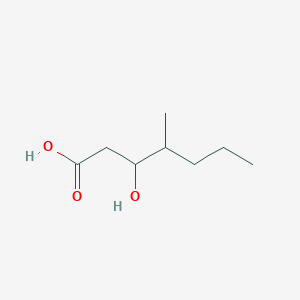
![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
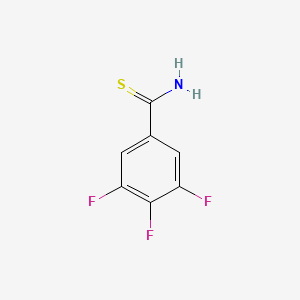
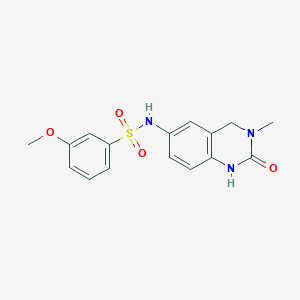
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
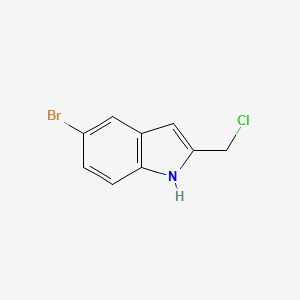
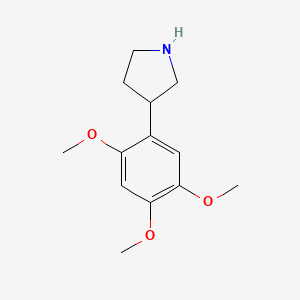
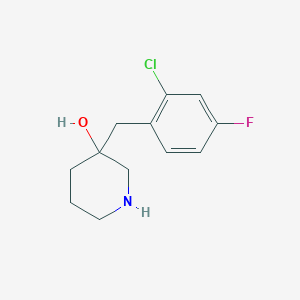
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
